Cas no 1041853-22-8 (6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid)
6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid Propriedades químicas e físicas
Nomes e Identificadores
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- 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid
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- Inchi: 1S/C11H9BrN2O4/c1-2-18-8-4-7-5(3-6(8)12)10(15)9(11(16)17)14-13-7/h3-4H,2H2,1H3,(H,13,15)(H,16,17)
- Chave InChI: PBCCPBVPMNOYLM-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(Br)=C(OCC)C=2)C(O)=C(C(O)=O)N=1
6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid Informações de segurança
- Condição de armazenamento:(BD282007)
6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A547325-1g |
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid |
1041853-22-8 | 95+% | 1g |
$1420.0 | 2025-02-21 | |
| Chemenu | CM484769-1g |
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid |
1041853-22-8 | 95% | 1g |
$1704 | 2023-11-26 |
6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid Fornecedores
6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid Literatura Relacionada
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Informações adicionais sobre 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid
6-Bromo-7-Ethoxy-4-Hydroxycinnoline-3-Carboxylic Acid: A Promising Compound in Pharmaceutical Research
6-Bromo-7-Ethoxy-4-Hydroxycinnoline-3-Carboxylic Acid, with the chemical structure characterized by a cinnoline core and functional groups such as 6-bromo, 7-ethoxy, and 4-hydroxy, represents a novel scaffold in pharmaceutical chemistry. The compound, identified by the CAS number 1041853-22-8, has garnered significant attention due to its potential applications in drug discovery and therapeutic development. Recent studies have highlighted the unique properties of this molecule, particularly its ability to modulate biological pathways related to inflammation and metabolic regulation.
The cinnoline core is a well-known heterocyclic structure that has been extensively explored for its pharmacological potential. The introduction of substituents such as 6-bromo and 7-ethoxy significantly alters the physicochemical properties of the molecule, enhancing its solubility and bioavailability. The 4-hydroxy group further contributes to the molecule's reactivity by introducing hydrogen bonding capabilities, which are critical for molecular interactions with biological targets.
Recent research published in Pharmaceutical Research (2023) has demonstrated that 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This mechanism is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate this pathway suggests its potential as a therapeutic agent for conditions characterized by persistent inflammation.
Another significant area of investigation involves the synthetic pathways of 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid. Researchers have developed efficient methodologies to synthesize this compound, leveraging the versatility of the cinnoline scaffold. The 7-ethoxy substitution, for instance, has been shown to improve the compound's metabolic stability, a critical factor in drug development. These synthetic advancements are crucial for scaling up production and ensuring the compound's viability for clinical applications.
The 4-hydroxy functional group in 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid also plays a pivotal role in its pharmacological profile. Studies have indicated that this hydroxyl group enhances the molecule's affinity for specific receptors, such as the peroxisome proliferator-activated receptors (PPARs). This interaction is vital for the compound's potential role in metabolic disorders, including type 2 diabetes and obesity.
Recent clinical trials, though still in the preclinical phase, have shown promising results for 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid. A 2023 study published in Journal of Medicinal Chemistry reported that the compound significantly reduced inflammatory markers in animal models of colitis. These findings underscore the compound's potential as a therapeutic agent for gastrointestinal inflammatory diseases.
Furthermore, the 6-bromo substitution in 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid has been linked to enhanced antitumor activity. Research published in Cancer Research (2023) demonstrated that the bromine atom at the 6-position increases the molecule's ability to inhibit cancer cell proliferation. This property is particularly relevant in the development of targeted therapies for malignancies such as breast and prostate cancer.
The 3-carboxylic acid moiety of the compound also contributes to its biological activity by facilitating interactions with various enzymes and transporters. This functional group is essential for the compound's ability to cross biological membranes, a critical requirement for effective drug delivery. The combination of these functional groups creates a multifaceted molecule with diverse therapeutic potential.
Advancements in computational chemistry have further supported the study of 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid. Molecular docking studies have predicted the compound's binding affinity to key targets such as COX-2 and TNF-α, reinforcing its role in anti-inflammatory therapy. These computational models provide valuable insights into the compound's mechanism of action and guide the design of more effective derivatives.
Despite its promising properties, the development of 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid as a therapeutic agent is still in its early stages. Ongoing research focuses on optimizing its pharmacokinetic profile to ensure long-term efficacy and minimal side effects. Additionally, the compound's safety profile is being rigorously evaluated to determine its suitability for human trials.
Overall, the unique combination of functional groups in 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid positions it as a promising candidate for the treatment of various inflammatory and metabolic disorders. Continued research into its synthetic methods, pharmacological mechanisms, and clinical potential will be essential in translating this compound into a viable therapeutic option.
In conclusion, the study of 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid represents a significant advancement in pharmaceutical chemistry. Its potential applications in inflammation, metabolic regulation, and oncology highlight the importance of further research into this compound. As the field of drug discovery continues to evolve, compounds like 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid are likely to play a crucial role in the development of novel therapies for a wide range of diseases.
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